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molecular formula H5O41PW12 B084731 Phosphotungstic acid hydrate CAS No. 12501-23-4

Phosphotungstic acid hydrate

Cat. No. B084731
M. Wt: 2898 g/mol
InChI Key: AVFBYUADVDVJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841491B2

Procedure details

A reaction was carried out by (a) feeding 23 g of fluorenone, 0.57 g of tungstophosphoric acid, and 161 g of 2-methyl phenol into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, and (b) stirring a mixture under a reduced pressure of 1.3×103 Pa at 70° C. for 4 hours while removing generated water out of the system. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. To an obtained reaction mixture liquid, 0.6 g of 29% sodium hydroxide aqueous solution was added, and 103.5 g of 2-methyl phenol was recovered from an organic phase by concentration under reduced pressure. To a concentrated liquid, 161 g of toluene and 46 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in an organic phase was recovered. The organic phase was further washed twice with 46 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 40.3 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 83.5%, LC purity: 99.3%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved show a hue of 1 or less in Gardner. The total amount of toluene used was 4 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorenone
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.57 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22]>O.OP(O)(O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O>[OH:22][C:17]1[CH:18]=[CH:19][C:20]([C:13]2([C:1]3[CH:2]=[CH:3][C:17]([OH:22])=[C:16]([CH3:21])[CH:15]=3)[C:5]3[CH:4]=[CH:9][CH:8]=[CH:7][C:6]=3[C:11]3[C:12]2=[CH:18][CH:19]=[CH:20][CH:10]=3)=[CH:21][C:16]=1[CH3:15] |f:2.3.4.5.6.7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fluorenone
Quantity
23 g
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Step Three
Name
Quantity
161 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Step Four
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.57 g
Type
catalyst
Smiles
O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture liquid was stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a condenser
CUSTOM
Type
CUSTOM
Details
while removing
CUSTOM
Type
CUSTOM
Details
To an obtained reaction mixture liquid, 0.6 g of 29% sodium hydroxide aqueous solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
103.5 g of 2-methyl phenol was recovered from an organic phase by concentration under reduced pressure
ADDITION
Type
ADDITION
Details
To a concentrated liquid, 161 g of toluene and 46 g of water were added
CUSTOM
Type
CUSTOM
Details
Thereafter, an aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
a target substance partitioned in an organic phase
CUSTOM
Type
CUSTOM
Details
was recovered
WASH
Type
WASH
Details
The organic phase was further washed twice with 46 g of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Then, precipitated crystals
FILTRATION
Type
FILTRATION
Details
were subjected to filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 83.5%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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